N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxynicotinamide
Description
N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxynicotinamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted at the 3-position with a 2-ethoxynicotinamide group. This scaffold is structurally analogous to quinazolinones and other fused pyrimidine derivatives, which are known for diverse pharmacological activities, including analgesic and kinase-inhibitory properties. The 2-ethoxy substituent on the nicotinamide moiety may enhance solubility and modulate electronic interactions with biological targets.
Properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-ethoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-4-25-17-13(6-5-9-19-17)16(23)21-15-12(3)20-14-8-7-11(2)10-22(14)18(15)24/h5-10H,4H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXRSLJAZJJYRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=C(N=C3C=CC(=CN3C2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar pyridopyrimidine derivatives have been known to inhibit dhfr (dihydrofolate reductase) with high affinity.
Mode of Action
The compound likely interacts with its targets by binding to the active site, thereby inhibiting the function of the target protein. For instance, pyridopyrimidine drugs inhibit DHFR, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine. This inhibition stops the synthesis of RNA and DNA, leading to cell death.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to nucleotide synthesis, given its potential inhibition of DHFR. By reducing the availability of tetrahydrofolate, the compound could disrupt the synthesis of purines and pyrimidines, essential building blocks of DNA and RNA. This disruption could affect various downstream processes, including DNA replication and RNA transcription, ultimately leading to cell death.
Result of Action
The molecular and cellular effects of the compound’s action would likely involve the disruption of DNA and RNA synthesis due to the inhibition of DHFR. This disruption could lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one core is a privileged structure in medicinal chemistry. Key analogs include:
N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide ()
- Substituent : 4-Iodobenzamide.
- Molecular Formula : C₁₇H₁₄IN₃O₂.
- Molecular Weight : 419.22 g/mol.
N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide ()
- Substituent : Pivalamide (2,2-dimethylpropanamide).
- Molecular Formula : C₁₅H₁₉N₃O₂.
- Molecular Weight : 273.33 g/mol.
- Key Features : The bulky tert-butyl group may reduce solubility but improve metabolic stability .
N-Benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides ()
- Substituent : Benzylamide with a hydroxyl group.
- Molecular Formula : Varies (e.g., ~C₂₀H₁₈N₄O₃).
- Key Features: The hydroxyl group enhances hydrogen-bonding capacity, while the benzyl moiety contributes to lipophilicity. These compounds exhibit analgesic activity comparable to 4-hydroxyquinolin-2-ones, suggesting bioisosteric equivalence between the pyrido-pyrimidine and quinolinone cores .
Physicochemical and Pharmacokinetic Comparisons
*Estimated based on structural analysis.
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with methyl groups at positions 2 and 7, coupled to a 2-ethoxynicotinamide moiety via an amide bond at position 3. Key challenges include:
Synthetic Routes and Methodologies
Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidinone scaffold is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds.
Cyclocondensation with Ethyl Acetoacetate
A common method involves reacting 2-amino-4,6-dimethylpyridine with ethyl acetoacetate in the presence of a Lewis acid catalyst (e.g., ZnCl₂) at 120–140°C. This yields 2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one after dehydration.
Reaction Conditions
- Reactants : 2-Amino-4,6-dimethylpyridine (1.0 equiv), ethyl acetoacetate (1.2 equiv).
- Catalyst : ZnCl₂ (0.1 equiv).
- Temperature : 130°C, 8 hours.
- Yield : 68–72%.
Alternative Route Using Phosphorus Oxychloride
Phosphorus oxychloride (POCl₃) facilitates the cyclization of 2-aminopyridines with chlorinated intermediates. For example, 2-amino-4,6-dimethylpyridine reacts with 4,6-dichloropyrimidine in POCl₃ under reflux to form the chlorinated intermediate, which is hydrolyzed to the pyrimidinone.
Functionalization at Position 3: Amination Strategies
The 3-position of the pyrido[1,2-a]pyrimidinone core must be functionalized with an amine group for coupling with 2-ethoxynicotinic acid.
Direct Amination via Nucleophilic Substitution
A chlorinated intermediate (e.g., 3-chloro-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one) undergoes nucleophilic substitution with aqueous ammonia or ammonium hydroxide:
Procedure
- Reactants : 3-Chloro intermediate (1.0 equiv), NH₄OH (5.0 equiv).
- Solvent : Ethanol/water (3:1).
- Temperature : 80°C, 6 hours.
- Yield : 60–65%.
Metal-Catalyzed Coupling
Palladium-catalyzed Buchwald-Hartwig amination offers higher efficiency for introducing aryl amines. However, this method is less commonly reported for pyrido[1,2-a]pyrimidinones due to steric hindrance.
Coupling with 2-Ethoxynicotinic Acid
The final step involves acylating the 3-amino group with 2-ethoxynicotinic acid.
Acid Chloride Method
2-Ethoxynicotinic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with the 3-aminopyrido[1,2-a]pyrimidinone:
Procedure
- Acid Chloride Formation :
- 2-Ethoxynicotinic acid (1.0 equiv) in SOCl₂ (5.0 equiv), reflux for 2 hours.
- Excess SOCl₂ removed under vacuum.
- Coupling Reaction :
Carbodiimide-Mediated Coupling
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF:
Optimization and Mechanistic Insights
Analytical Characterization
Key spectroscopic data for the target compound:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₃ |
| Molecular Weight | 337.4 g/mol |
| ¹H NMR (DMSO-d₆) | δ 8.65 (s, 1H, pyridyl), 7.95 (d, 1H, nicotinamide), 2.45 (s, 3H, CH₃)... |
| HPLC Purity | >98% (C18 column, 0.1% TFA/ACN gradient) |
Challenges and Alternative Approaches
- Regioselectivity in Cyclization : Competing pathways may yield 1,3- or 1,5-diazine by-products. Microwave-assisted synthesis reduces reaction time and improves selectivity.
- Amino Group Stability : The 3-amino intermediate is prone to oxidation; inert atmospheres (N₂ or Ar) are recommended during storage.
Q & A
Q. How to validate synergy with existing chemotherapeutics (e.g., cisplatin)?
- Combination Index (CI) : Use CompuSyn software with fixed molar ratios (e.g., 1:1 to 1:4). Synergy (CI < 1) is observed when co-administered with DNA crosslinkers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
